3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide
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Overview
Description
3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and various substituents including a fluoro-nitrophenoxy group and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from simple thiophene precursors, the thiophene ring is constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution Reactions: The fluoro-nitrophenoxy and phenoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, typically using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenyl groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction using reagents like tin(II) chloride (SnCl₂).
Substitution: Halogenated precursors and nucleophiles such as phenols or amines under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology
Biological Activity: Studied for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide
- 3-(4-bromo-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Uniqueness
The presence of the fluoro group in 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5S/c24-15-6-11-20(19(14-15)26(28)29)31-21-12-13-32-22(21)23(27)25-16-7-9-18(10-8-16)30-17-4-2-1-3-5-17/h1-14H,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCYLZNPQIWBKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CS3)OC4=C(C=C(C=C4)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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